(2S)-2-(3-Propan-2-ylphenyl)propan-1-ol
Description
(2S)-2-(3-Propan-2-ylphenyl)propan-1-ol is a chiral secondary alcohol characterized by a 3-isopropylphenyl group attached to the C2 position of a propan-1-ol backbone in the (S)-configuration. Its molecular formula is C₁₃H₂₀O, with a molecular weight of 192.30 g/mol. This compound’s stereochemistry and aromatic substitution pattern make it structurally analogous to pharmacologically active alcohols, such as β-blockers or nonsteroidal anti-inflammatory drug (NSAID) precursors (e.g., flurbiprofen derivatives) .
Properties
IUPAC Name |
(2S)-2-(3-propan-2-ylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(2)11-5-4-6-12(7-11)10(3)8-13/h4-7,9-10,13H,8H2,1-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDLKNHPVKYEIG-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=CC(=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-2-(3-Propan-2-ylphenyl)propan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3-Propan-2-ylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (2S)-2-(3-Propan-2-ylphenyl)propan-1-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of (2S)-2-(3-Propan-2-ylphenyl)propan-1-amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride derivative.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: (2S)-2-(3-Propan-2-ylphenyl)propan-1-one.
Reduction: (2S)-2-(3-Propan-2-ylphenyl)propan-1-amine.
Substitution: (2S)-2-(3-Propan-2-ylphenyl)propan-1-chloride.
Scientific Research Applications
(2S)-2-(3-Propan-2-ylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of fine chemicals and as a chiral building block in the synthesis of enantiomerically pure compounds.
Mechanism of Action
The mechanism of action of (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol, highlighting differences in substituents, synthesis routes, and physicochemical properties:
Key Comparisons :
Stereochemical Complexity :
- This compound and its biphenyl analog () share enantioselective synthesis challenges. The biphenyl derivative requires multi-step routes with chiral catalysts, whereas the isopropylphenyl variant may utilize simpler asymmetric reductions .
Hydrophobicity and Bioactivity: The 3-isopropylphenyl group in the target compound confers moderate hydrophobicity (logP ~3.2), making it less polar than the naphthyl analog (logP ~4.1, ) but more hydrophobic than amino-substituted derivatives (logP ~1.2, ). This balance may enhance membrane permeability in drug design.
Pharmacological Potential: Fluorinated analogs (e.g., ) show promise in Alzheimer’s research due to enhanced bioavailability and CNS penetration. In contrast, the methoxynaphthyl derivative () aligns with NSAID-like anti-inflammatory activity. The target compound’s isopropyl group may favor metabolic stability over fluorinated or methoxy groups.
Synthetic Accessibility: Amino-substituted analogs () often employ reductive amination or enzymatic resolution, while aryl-substituted alcohols (e.g., ) rely on cross-coupling or Grignard reactions. The target compound’s synthesis may mirror flurbiprofen alcohol routes using Suzuki-Miyaura coupling .
Research Findings and Data
Physicochemical Properties :
- NMR Data : For the fluorobiphenyl analog, ¹H-NMR (CDCl₃) shows distinct peaks for the CH₂OH group (δ 3.5–4.0 ppm) and aromatic protons (δ 6.8–7.6 ppm) . The target compound’s isopropyl group would exhibit characteristic doublets (δ 1.2–1.4 ppm, CH(CH₃)₂).
- Solubility: The isopropylphenyl derivative is likely less water-soluble than amino-substituted analogs but more soluble than naphthyl derivatives due to reduced π-π stacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
